Ethyl 2-ethylbenzoate
Overview
Description
Ethyl 2-ethylbenzoate is an organic compound belonging to the ester family. It is formed by the esterification of 2-ethylbenzoic acid with ethanol. This compound is characterized by its pleasant odor and is commonly used in the fragrance and flavor industry. Its molecular formula is C11H14O2, and it has a molecular weight of 178.23 g/mol .
Mechanism of Action
Target of Action
Ethyl 2-ethylbenzoate is a derivative of benzoic acid It’s known that benzoic acid derivatives often interact with enzymes and receptors in the body, altering their function .
Mode of Action
Esters like this compound typically undergo hydrolysis in the body, breaking down into their constituent alcohol and carboxylic acid . This process can result in various physiological effects depending on the specific compounds involved.
Biochemical Pathways
They can be broken down by esterases, a type of enzyme found throughout the body, particularly in the liver . The products of this hydrolysis can then enter various metabolic pathways, potentially affecting a wide range of physiological processes .
Pharmacokinetics
It’s known that esters are generally well-absorbed in the gastrointestinal tract and can be widely distributed throughout the body . They are typically metabolized primarily in the liver, where they can be hydrolyzed into their constituent alcohol and carboxylic acid . These products can then be further metabolized or excreted.
Result of Action
The breakdown products of esters can have various effects depending on their specific structures and the cells they interact with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the rate of ester hydrolysis . Additionally, individual factors such as age, sex, health status, and genetic factors can influence how an individual metabolizes and responds to the compound .
Biochemical Analysis
Biochemical Properties
It is known that esters like Ethyl 2-ethylbenzoate can participate in esterification and hydrolysis reactions . In these reactions, this compound can interact with enzymes, proteins, and other biomolecules, although specific interactions have not been documented.
Cellular Effects
Esters are known to be involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As an ester, it may undergo hydrolysis in the presence of water and an acid or base catalyst, producing an alcohol and an acid . This reaction could potentially influence the activity of enzymes and other biomolecules.
Metabolic Pathways
Esters like this compound can be metabolized through hydrolysis, a reaction that can be catalyzed by various enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-ethylbenzoate can be synthesized through the esterification of 2-ethylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of modified clay as a solid acid catalyst to improve the conversion rate and reduce environmental impact. The process includes adding 2-ethylbenzoic acid, anhydrous ethanol, and the catalyst into a reaction container, followed by heating and refluxing to separate water. The reaction mixture is then cooled, washed, dried, and distilled to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethylbenzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 2-ethylbenzoic acid and ethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: 2-ethylbenzoic acid and ethanol.
Reduction: 2-ethylbenzyl alcohol.
Substitution: Depending on the nucleophile used, different substituted products can be formed.
Scientific Research Applications
Ethyl 2-ethylbenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential use in drug formulation and delivery systems.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other compounds
Comparison with Similar Compounds
Ethyl 2-ethylbenzoate can be compared with other similar esters, such as:
Ethyl benzoate: Similar structure but lacks the ethyl group on the benzene ring.
Methyl benzoate: Similar ester functionality but with a methyl group instead of an ethyl group.
Propyl benzoate: Similar ester functionality but with a propyl group instead of an ethyl group.
Uniqueness
This compound is unique due to the presence of the ethyl group on the benzene ring, which can influence its chemical reactivity and physical properties compared to other esters .
Properties
IUPAC Name |
ethyl 2-ethylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-9-7-5-6-8-10(9)11(12)13-4-2/h5-8H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXVXSCMWUJXOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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